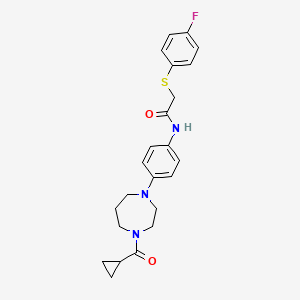

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide

Description

Properties

IUPAC Name |

N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-2-(4-fluorophenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O2S/c24-18-4-10-21(11-5-18)30-16-22(28)25-19-6-8-20(9-7-19)26-12-1-13-27(15-14-26)23(29)17-2-3-17/h4-11,17H,1-3,12-16H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRFJJUCEKCTJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)CSC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, biological mechanisms, and relevant studies highlighting its efficacy.

Structural Characteristics

This compound belongs to a class of benzodiazepine derivatives characterized by a diazepane ring and various substituents that influence its biological activity. The molecular formula is , and it has a molecular weight of approximately 430.5 g/mol. Key structural features include:

- Diazepane Ring : Imparts stability and influences receptor binding.

- Cyclopropanecarbonyl Group : Enhances lipophilicity, potentially improving cell membrane permeability.

- Fluorophenyl Thio Group : May contribute to selectivity in biological activity.

The compound exhibits various biological activities primarily through interactions with specific cellular targets. Research indicates that compounds with similar structures often act as selective modulators of certain receptors or enzymes, which could include:

- Cytotoxicity : Some studies have demonstrated that related benzodiazepine compounds exhibit cytotoxic effects on transformed T-cells, indicating potential applications in cancer therapy .

- Apoptosis Induction : The mechanism of action may involve the induction of apoptosis in malignant cells, differentiating between normal and cancerous cells based on receptor expression profiles.

Case Studies and Research Findings

- Cytotoxicity Studies :

- Selectivity for T-cells :

- In Vitro Studies :

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

The compound’s uniqueness lies in its 1,4-diazepane core , distinct from spiro or triazole systems in analogs. Key comparisons include:

Key Observations :

- The cyclopropanecarbonyl group introduces steric constraints and metabolic stability, contrasting with the more labile ester or sulfonyl groups in analogs .

- The 4-fluorophenylthioacetamide moiety shares similarities with sulfur-containing analogs in and , which often exhibit improved lipophilicity and resistance to oxidative metabolism .

Pharmacological and Physicochemical Properties

While biological data for the target are unavailable, inferences can be drawn from analogs:

- Fluorophenyl Groups : Enhance bioavailability and target affinity via hydrophobic interactions and metabolic stability (e.g., and ) .

- Thioether vs. Thione : The target’s thioether group may confer greater stability than the tautomeric thione systems in , which are prone to oxidation .

- Diazepane vs. Spirocyclic Cores : Diazepane’s flexibility may improve solubility relative to spirocyclic systems (), but reduce selectivity .

Q & A

Q. What are the recommended synthetic routes for N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Preparation of the fluorophenyl thioacetamide intermediate via nucleophilic substitution of 4-fluorothiophenol with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60°C).

- Step 2 : Functionalization of the diazepane core by cyclopropanecarbonyl chloride acylation, often using a coupling reagent like DCC or HOBt in dichloromethane.

- Step 3 : Final coupling of the diazepane intermediate with the fluorophenyl thioacetamide moiety via Buchwald-Hartwig amination or Ullmann-type coupling under palladium catalysis .

Q. How can researchers validate the structural integrity and purity of this compound?

- Spectroscopic Characterization :

- ¹H/¹³C NMR : Confirm the presence of cyclopropane (δ ~1.0–2.0 ppm for CH₂ groups) and fluorophenyl (δ ~7.0–7.5 ppm for aromatic protons).

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and thioether bonds (C-S at ~600–700 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the theoretical mass (e.g., calculated for C₂₃H₂₅FN₄O₂S: [M+H]⁺ = 440.17).

- Chromatographic Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to ensure ≥95% purity .

Advanced Research Questions

Q. How to design experiments to identify biological targets and mechanisms of action for this compound?

- Target Identification :

- Surface Plasmon Resonance (SPR) : Screen against kinase or GPCR libraries to detect binding affinities.

- X-ray Crystallography : Resolve co-crystal structures with suspected targets (e.g., cyclin-dependent kinases).

- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with active sites of proteins like HDACs or PARPs.

- Mechanistic Studies :

- Cellular Assays : Measure apoptosis (Annexin V/PI staining) or cell cycle arrest (flow cytometry) in cancer cell lines (e.g., MCF-7, HeLa).

- Western Blotting : Quantify downstream biomarkers (e.g., p53, caspase-3) to map signaling pathways .

Q. How to resolve discrepancies in reported biological activity data (e.g., IC₅₀ variability across studies)?

- Assay Optimization :

- Standardize cell viability protocols (e.g., MTT vs. ATP-based assays).

- Control for variables like serum concentration (e.g., 10% FBS vs. serum-free conditions).

- Data Triangulation :

- Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation).

- Validate findings in primary cell lines or patient-derived xenograft (PDX) models to reduce off-target effects .

Q. What strategies can optimize the pharmacokinetic profile of this compound?

- Structural Modifications :

- Introduce PEGylation or pro-drug moieties to enhance solubility.

- Replace the thioether linkage with sulfone or sulfonamide groups for metabolic stability.

- In Vivo Testing :

- Conduct bioavailability studies in rodent models (oral vs. intravenous administration).

- Monitor plasma half-life using LC-MS/MS and assess tissue distribution .

Methodological Considerations

Q. How to analyze structure-activity relationships (SAR) for derivatives of this compound?

- Analog Synthesis : Systematically vary substituents on the diazepane core (e.g., alkyl vs. aryl groups) and fluorophenyl moiety (e.g., Cl, Br, or NO₂ substitutions).

- Activity Clustering : Use principal component analysis (PCA) to correlate structural features (logP, polar surface area) with biological endpoints (IC₅₀, selectivity indices) .

Q. What are the best practices for ensuring reproducibility in synthesis and biological testing?

- Synthesis : Document reaction parameters (temperature, solvent purity, catalyst loading) and characterize intermediates at each step.

- Biological Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.